molecular formula C10H15NO B1285369 4-(4-Aminophenyl)butan-1-OL CAS No. 91251-45-5

4-(4-Aminophenyl)butan-1-OL

Cat. No. B1285369
Key on ui cas rn: 91251-45-5
M. Wt: 165.23 g/mol
InChI Key: JPOVFJVXRISZEE-UHFFFAOYSA-N
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Patent
US09289512B2

Procedure details

4-(4-nitrophenyl)butanol (compound 19, 1.7 mL, 10.2 mmol) was dissolved in methanol (20 mL) to which 10% Palladium on carbon (0.2 g) was added and the mixture was hydrogenated using hydrogen gas (30 psi) at ambient temperature for 1 hr. The mixture was filtered through celite filter aid and solvent was evaporated from the filtrate under vacuum to give 1.3 g (77% yield) of crude product. Mass spectrum (M+H)+ calcd for C10H15NO 166.1. found 166.1.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCCO
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
FILTRATION
Type
FILTRATION
Details
filter aid and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated from the filtrate under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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